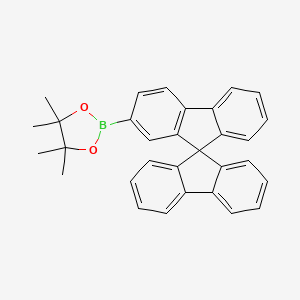
9,9-Spirodifluoren-2-boronsäure-Pinacolester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Spirodifluorene-2-Boronic acid pinacol ester is an organic compound with the chemical formula C31H27BO2 and a molecular weight of 442.36 g/mol . It is a white to almost white crystalline powder that is stable under normal conditions. This compound is widely used in organic synthesis, particularly in the preparation of organic light-emitting diodes (OLEDs) and other optoelectronic materials .
Wissenschaftliche Forschungsanwendungen
9,9-Spirodifluorene-2-Boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of OLEDs, organic photovoltaic cells, and other optoelectronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9,9-Spirodifluorene-2-Boronic acid pinacol ester is typically synthesized by reacting 9,9-Spirodifluorene-2-Boronic acid with pinacol in the presence of an inert atmosphere, such as nitrogen or argon . The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 9,9-Spirodifluorene-2-Boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boron-containing hydrocarbons.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Boronic acids.
Reduction: Boron-containing hydrocarbons.
Substitution: Various substituted organic compounds.
Wirkmechanismus
The mechanism of action of 9,9-Spirodifluorene-2-Boronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, forming a palladium-boron complex that facilitates the formation of carbon-carbon bonds . This process is crucial in the synthesis of various organic compounds and materials.
Vergleich Mit ähnlichen Verbindungen
- 9,9-Dimethylfluorene-2-boronic acid pinacol ester
- 9,9-Dioctylfluorene-2-boronic acid pinacol ester
- 9,9-Dioctyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester)
Uniqueness: 9,9-Spirodifluorene-2-Boronic acid pinacol ester is unique due to its spiro structure, which imparts stability and rigidity to the molecule. This structural feature makes it particularly suitable for use in optoelectronic materials, where stability and performance are critical .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)20-17-18-24-23-13-7-10-16-27(23)31(28(24)19-20)25-14-8-5-11-21(25)22-12-6-9-15-26(22)31/h5-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMLUIPYIYNRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2545040.png)
![1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2545041.png)
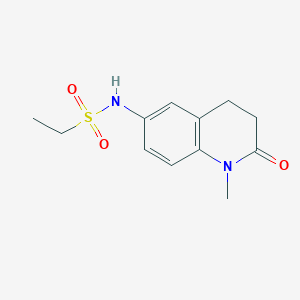
![N-(2-hydroxyethyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2545048.png)
![Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2545049.png)
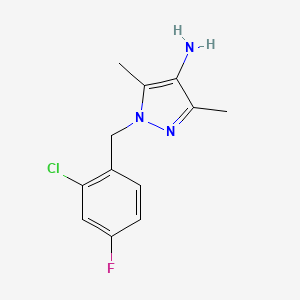

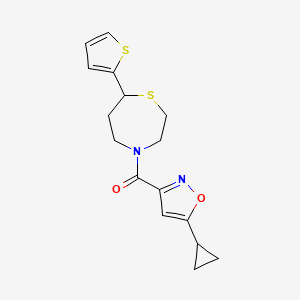
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide](/img/structure/B2545054.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2545056.png)
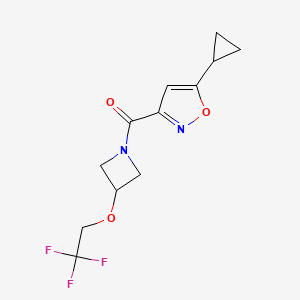
![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}pyrazole](/img/structure/B2545058.png)
![2-(butan-2-ylsulfanyl)-3-(4-ethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2545060.png)

